molecular formula C14H22N2O3 B4693253 N-[3-(dimethylamino)propyl]-2-(4-methoxyphenoxy)acetamide

N-[3-(dimethylamino)propyl]-2-(4-methoxyphenoxy)acetamide

Cat. No. B4693253
M. Wt: 266.34 g/mol
InChI Key: MZUZSKYXOKDYDD-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-2-(4-methoxyphenoxy)acetamide, also known as DMPPA, is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its ability to interact with certain receptors in the brain and nervous system, which may have implications for the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

Analgesic Potential

  • KR-25003 : A potent analgesic capsaicinoid, which includes the compound , demonstrates potential in pain management. Its crystal structure, involving the vanilloid, amide, and dimethylphenyl groups, offers insights into its analgesic properties (Park et al., 1995).

Anticancer, Anti-Inflammatory, and Analgesic Activities

  • Synthesized Derivatives : 2-(Substituted phenoxy) Acetamide derivatives, including variants of the compound, have been explored for anticancer, anti-inflammatory, and analgesic activities. Certain derivatives have shown promising results in these areas (Rani et al., 2014).

Chemical Analysis and Synthesis

  • RP-HPLC Determination : The compound and its related substances have been analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC), highlighting its chemical composition and purity, which is crucial for scientific research applications (Wei-hua, 2010).
  • Leuckart Synthesis : The compound has been synthesized through a Leuckart reaction, indicating its utility in chemical synthesis and the development of potential pharmacological agents (Rani et al., 2016).

Neuroprotective Potential

  • N-acylaminophenothiazines : Related compounds have shown promise as neuroprotective agents, potentially relevant in the treatment of neurological disorders like Alzheimer's disease. This highlights the compound's potential role in neuroprotection and CNS-related research (González-Muñoz et al., 2011).

Environmental and Analytical Chemistry

  • Detection of Carbonyl Compounds : The compound has been used in the development of fluorescent probes for detecting carbonyl compounds in environmental water samples, showcasing its application in environmental chemistry (Houdier et al., 2000).

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-16(2)10-4-9-15-14(17)11-19-13-7-5-12(18-3)6-8-13/h5-8H,4,9-11H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUZSKYXOKDYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)COC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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